molecular formula C10H10BrN B15329810 4-(Bromomethyl)-3-ethylbenzonitrile

4-(Bromomethyl)-3-ethylbenzonitrile

Cat. No.: B15329810
M. Wt: 224.10 g/mol
InChI Key: OMKLLOKETJWHSP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-ethylbenzonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-ethylbenzonitrile typically involves the bromination of 3-ethylbenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-ethylbenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substituted benzonitriles, amines, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

4-(Bromomethyl)-3-ethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-ethylbenzonitrile in chemical reactions involves the electrophilic nature of the bromomethyl group, which makes it susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including hydrolysis and reduction, to form amides or amines. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Ethylbenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.

    4-(Chloromethyl)-3-ethylbenzonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity of reactions.

Uniqueness: 4-(Bromomethyl)-3-ethylbenzonitrile is unique due to the presence of both the bromomethyl and ethyl groups, which provide a balance of reactivity and steric effects, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-(bromomethyl)-3-ethylbenzonitrile

InChI

InChI=1S/C10H10BrN/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5H,2,6H2,1H3

InChI Key

OMKLLOKETJWHSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CBr

Origin of Product

United States

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